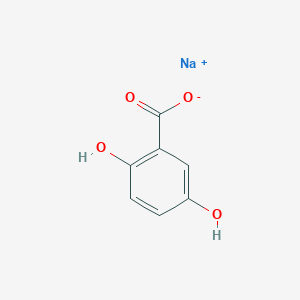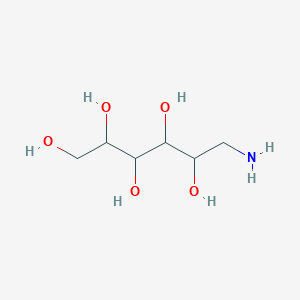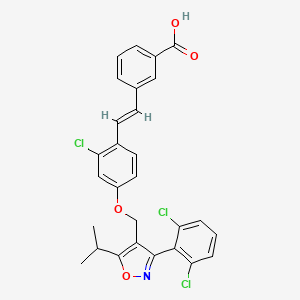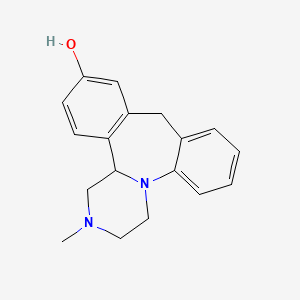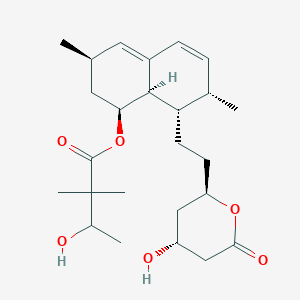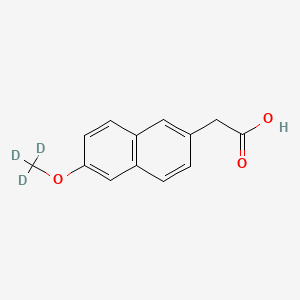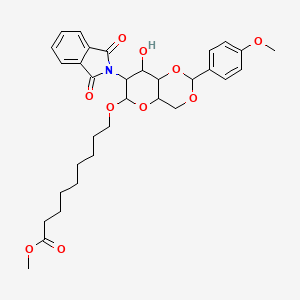
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside is a synthetic compound that has garnered interest in various scientific fields. This compound is characterized by its complex structure, which includes a glucopyranoside backbone with multiple functional groups, making it a versatile molecule for research and industrial applications .
Vorbereitungsmethoden
The synthesis of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside involves several steps. The process typically starts with the protection of the hydroxyl groups on the glucopyranoside ring, followed by the introduction of the phthalimido group. The methoxycarbonyloctyl chain is then attached through esterification, and the methoxybenzylidene group is introduced via a benzylidene acetal formation reaction. The final product is obtained after deprotection and purification steps .
Analyse Chemischer Reaktionen
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Deoxy-2-phthalimido-beta-D-glucopyranoside: Lacks the methoxycarbonyloctyl and methoxybenzylidene groups, making it less versatile.
4,6-O-Benzylidene-beta-D-glucopyranoside: Does not contain the phthalimido or methoxycarbonyloctyl groups, limiting its applications.
8-Methoxycarbonyloctyl-beta-D-glucopyranoside: Missing the phthalimido and benzylidene groups, reducing its potential for specific reactions and applications.
Eigenschaften
IUPAC Name |
methyl 9-[[7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOYSSBKHUIEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
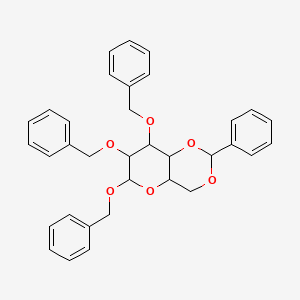
![Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester](/img/structure/B7795960.png)
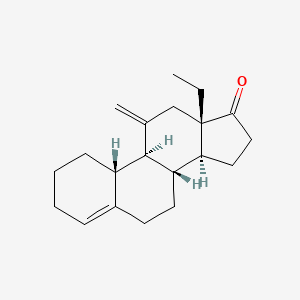
![sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B7795975.png)

![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate](/img/structure/B7795990.png)
